Oxprenolol hydrochloride
Overview
Description
Oxprenolol hydrochloride is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily for the treatment of hypertension, angina pectoris, and arrhythmias. This compound is known for its ability to cross the blood-brain barrier, making it effective in reducing central nervous system-related symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxprenolol hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of 2-allyloxyphenol with epichlorohydrin to form 1-(2-allyloxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(2-allyloxyphenoxy)-3-isopropylamino-2-propanol. Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Oxprenolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxprenolol N-oxide.
Reduction: Reduction reactions are less common but can be induced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can induce substitution reactions.
Major Products Formed
Oxidation: Oxprenolol N-oxide
Reduction: Reduced oxprenolol derivatives
Substitution: Various substituted oxprenolol derivatives
Scientific Research Applications
Oxprenolol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the formulation of sustained-release tablets for controlled drug delivery
Mechanism of Action
Oxprenolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This inhibition prevents the binding of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, cardiac output, and blood pressure. Additionally, it inhibits the production of renin, reducing the formation of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: A selective beta-1 blocker used for similar indications
Uniqueness
Oxprenolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which allows it to weakly stimulate beta-adrenergic receptors while blocking them. This property helps maintain some baseline sympathetic tone, reducing the risk of severe bradycardia and other side effects associated with complete beta-blockade .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
Record name | Oxprenolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
Record name | Oxprenolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trasicor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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